molecular formula C17H18ClN5O3 B11088331 Ethyl 7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboximidoate

Ethyl 7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboximidoate

Cat. No.: B11088331
M. Wt: 375.8 g/mol
InChI Key: LKAZKLOCRFHVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-(2-CHLOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a chlorobenzyl group and a purine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(2-CHLOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-chlorobenzyl chloride under basic conditions, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(2-CHLOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl 7-(2-benzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboximidate.

    Substitution: Formation of ethyl 7-(2-substituted benzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboximidate.

Scientific Research Applications

ETHYL 7-(2-CHLOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 7-(2-CHLOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of the target molecule. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 7-(4-CHLOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE
  • ETHYL 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE
  • ETHYL 7-(CYANOMETHYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE

Uniqueness

ETHYL 7-(2-CHLOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURINE-8-CARBOXIMIDATE is unique due to its specific chlorobenzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H18ClN5O3

Molecular Weight

375.8 g/mol

IUPAC Name

ethyl 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurine-8-carboximidate

InChI

InChI=1S/C17H18ClN5O3/c1-4-26-13(19)15-20-14-12(16(24)22(3)17(25)21(14)2)23(15)9-10-7-5-6-8-11(10)18/h5-8,19H,4,9H2,1-3H3

InChI Key

LKAZKLOCRFHVGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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